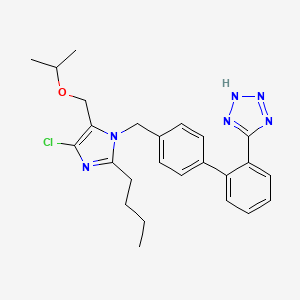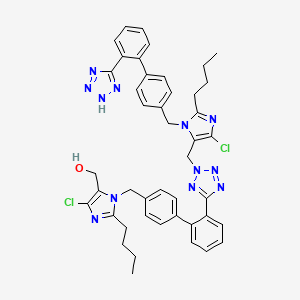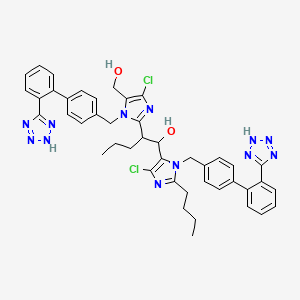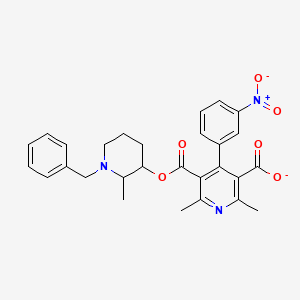
Unii-9C19qcy050
Overview
Description
“Unii-9C19qcy050” refers to a substance registered in the FDA’s Global Substance Registration System . The preferred substance name is “Deepoxy Ethane-1,2-Diol Carfilzomib” and its formula is C40H59N5O8 .
Molecular Structure Analysis
The molecular formula of “this compound” is C40H59N5O8 . This indicates that it contains 40 carbon atoms, 59 hydrogen atoms, 5 nitrogen atoms, and 8 oxygen atoms .Scientific Research Applications
Transforming Educational Programs for Research Translation
A study by Giordan et al. (2011) discusses the translation of basic scientific research into practical innovations. The National Collegiate Inventors and Innovators Alliance (NCIIA) plays a crucial role in this process by providing training, education, and financial support to create viable and socially beneficial businesses. This highlights the importance of educational programs in advancing scientific research into real-world applications (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Advancements in Nanoparticle Synthesis
Cushing, Kolesnichenko, and O'Connor (2004) focus on the development of novel materials, emphasizing the interplay between scientific discovery and technological advancement. This paper reflects on the progression in the electronics industry, showcasing how scientific research drives technological evolution (Cushing, Kolesnichenko, & O'Connor, 2004).
Global Substance Registration System for Health
A 2020 paper by Peryea et al. describes the Global Substance Registration System (GSRS), developed by the US FDA and NCATS. This system provides rigorous scientific descriptions of substances relevant to health, demonstrating the intersection of regulatory standards and scientific research in medicine (Peryea et al., 2020).
Collaborative Working Environments for Environmental Models
Şahin et al. (2009) discuss the design of collaborative distributed computing environments for large scientific applications, using the Unified Air Pollution Model (UNI-DEM) as a case study. This highlights the significance of collaborative tools in facilitating scientific research across geographically dispersed teams (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Biophysics Collaboration for Biomedical Applications
The International Biophysics Collaboration (IBC), established in 2019, focuses on biomedical applications of nuclear physics. This collaboration indicates the role of scientific community networks in advancing fundamental research with practical applications in fields like particle therapy (“Strangeness”, 2020).
Enhancing Health Research in Developing Countries
Momen (2004) explores the role of scientific journals in advancing health research in developing countries, emphasizing the need for global commitment and funding to leverage scientific publication for societal betterment (Momen, 2004).
Mechanism of Action
Target of Action
Carfilzomib Impurity 2, also known as Unii-9C19qcy050, is a proteasome inhibitor . The proteasome is crucial for the degradation of intracellular proteins and plays an important role in mediating a number of cell survival and progression events by controlling the levels of key regulatory proteins such as cyclins and caspases in both normal and tumor cells .
Mode of Action
Carfilzomib Impurity 2 irreversibly and selectively binds to N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core particle within the 26S proteasome . This binding leads to cellular protein accumulation and finally induces apoptosis .
Biochemical Pathways
The inhibition of proteasomes results in the induction of cell cycle arrest and apoptosis via modulation of several pathways. These include the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB) leading to activation of both intrinsic and extrinsic caspase cascades .
Pharmacokinetics
The parent compound carfilzomib has been studied and it’s known that it is infused over 2–10 minutes . The metabolites of Carfilzomib have been characterized in patient plasma and urine samples . More research is needed to fully understand the ADME properties of Carfilzomib Impurity 2.
Result of Action
The result of Carfilzomib Impurity 2’s action is the induction of apoptosis in cancer cells . This is achieved through the accumulation of proteins in the cell due to the inhibition of the proteasome, leading to cell cycle arrest and ultimately cell death .
Biochemical Analysis
Biochemical Properties
Carfilzomib Impurity 2, like Carfilzomib, is likely to interact with the proteasome, a complex that plays a crucial role in degrading intracellular proteins . Carfilzomib binds irreversibly to the N-terminal threonine of the chymotrypsin-like active site of the 20S proteasome . This interaction inhibits the proteasome’s function, leading to the accumulation of proteins within the cell .
Cellular Effects
Carfilzomib, the parent compound, has been shown to induce cell cycle arrest and apoptosis via modulation of several pathways . These include the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to activation of both intrinsic and extrinsic caspase cascades .
Molecular Mechanism
Carfilzomib, the parent compound, is known to bind irreversibly to the N-terminal threonine of the chymotrypsin-like active site of the 20S proteasome . This binding inhibits the proteasome’s function, leading to the accumulation of proteins within the cell .
Temporal Effects in Laboratory Settings
Studies on Carfilzomib have shown that its effects on proteasome inhibition and cell viability depend on the exposure regimen .
Dosage Effects in Animal Models
Studies on Carfilzomib have shown cardiotoxic effects in mice .
Metabolic Pathways
Carfilzomib, the parent compound, is known to affect the ubiquitin proteasome pathway (UPP), a crucial pathway for protein degradation .
Transport and Distribution
Carfilzomib, the parent compound, is known to bind irreversibly to the proteasome, suggesting that it may be distributed to areas of the cell where proteasomes are located .
Subcellular Localization
Given that Carfilzomib, the parent compound, binds to the proteasome , it is likely that Carfilzomib Impurity 2 may also be localized to areas of the cell where proteasomes are present.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H59N5O8/c1-27(2)22-32(36(48)40(5,52)26-46)42-39(51)34(24-30-14-10-7-11-15-30)44-38(50)33(23-28(3)4)43-37(49)31(17-16-29-12-8-6-9-13-29)41-35(47)25-45-18-20-53-21-19-45/h6-15,27-28,31-34,46,52H,16-26H2,1-5H3,(H,41,47)(H,42,51)(H,43,49)(H,44,50)/t31-,32-,33-,34-,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPYUKBBMCBILQ-NZTKNTHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C(C)(CO)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[C@@](C)(CO)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H59N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1541172-75-1 | |
| Record name | Deepoxy ethane-1,2-diol carfilzomib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1541172751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C19QCY050 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B600980.png)









